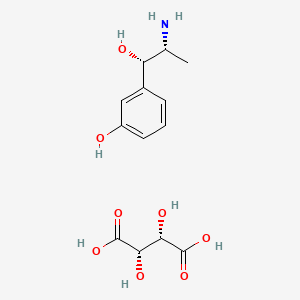

Metaraminol Bitartrate Enantiomer

Description

Significance of Stereochemistry in Pharmaceutical Science and Drug Development

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a critical factor in pharmaceutical science. mhmedical.com For chiral drugs, which exist as non-superimposable mirror images called enantiomers, the spatial orientation of atoms can drastically alter their pharmacological and toxicological properties. ijpsjournal.comevitachem.com The human body, being a chiral environment, often interacts differently with each enantiomer of a drug. nih.gov One enantiomer may produce the desired therapeutic effect, while the other might be inactive or even cause adverse effects. nih.govmdpi.com This difference in biological activity underscores the importance of developing single-enantiomer drugs to enhance efficacy and minimize potential risks. patsnap.comnih.gov Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have emphasized the need to characterize the stereochemistry of chiral drugs early in the development process. nih.gov

The differential effects of enantiomers are due to their interactions with biological targets like enzymes and receptors, which are themselves chiral. mhmedical.compatsnap.com This stereoselectivity can influence a drug's absorption, distribution, metabolism, and excretion (ADME). patsnap.comslideshare.net Therefore, a thorough understanding and application of stereochemistry are fundamental to designing safer and more effective medications. patsnap.com

Overview of Metaraminol (B1676334) Stereoisomerism

Metaraminol is structurally classified as a substituted phenethylamine (B48288). wikipedia.orgwikipedia.org The core phenethylamine structure consists of a phenyl ring attached to an amino group via a two-carbon sidechain. wikipedia.org Metaraminol is also considered a derivative of amphetamine, which is characterized by a methyl group at the alpha position of the ethyl sidechain. wikipedia.orgwikipedia.org Specifically, metaraminol is (1R,2S)-3,β-dihydroxy-α-methylphenethylamine. wikipedia.org Its chemical structure is closely related to other sympathomimetic amines like phenylpropanolamine and ephedrine (B3423809). wikipedia.org

Metaraminol possesses two chiral centers, which gives rise to four possible stereoisomers. umich.edunih.gov These stereoisomers exist as two pairs of enantiomers, which are also diastereomers of each other. Diastereomers are stereoisomers that are not mirror images and have different physical properties. nih.gov The diastereomeric pairs of metaraminol are referred to as erythro and threo. umich.edu Each of these diastereomers, in turn, consists of a pair of enantiomers ((+)- and (-)-). umich.edu

The four stereoisomers of meta-hydroxyphenylpropanolamine (the core structure of metaraminol) are:

(-)-(1R,2S)-erythro (Metaraminol)

(+)-(1S,2R)-erythro

(-)-(1R,2R)-threo

(+)-(1S,2S)-threo

| Stereoisomer | Configuration | Diastereomeric Form |

|---|---|---|

| Metaraminol | (1R,2S) | Erythro |

| Enantiomer of Metaraminol | (1S,2R) | Erythro |

| Threo Diastereomer 1 | (1R,2R) | Threo |

| Threo Diastereomer 2 | (1S,2S) | Threo |

Research has identified (−)-(1R,2S)-Metaraminol as the biologically active stereoisomer. wikipedia.orgnih.govguidetopharmacology.org This specific enantiomer is responsible for the drug's therapeutic effects. nih.govdrugbank.comderangedphysiology.com The pharmacological activity of metaraminol is attributed to its action as a sympathomimetic agent, primarily acting as an α1-adrenergic receptor agonist and promoting the release of norepinephrine (B1679862). drugbank.comnih.gov The specific spatial arrangement of the hydroxyl and amino groups in the (−)-(1R,2S) configuration is crucial for its interaction with adrenergic receptors. nih.gov

Historical Context of Chiral Resolution and Asymmetric Synthesis Approaches

The separation of enantiomers, a process known as chiral resolution, has a rich history dating back to Louis Pasteur's manual separation of tartaric acid salt crystals in 1848. mdpi.comrsc.org This foundational work laid the groundwork for understanding and separating chiral molecules. nih.govresearchgate.net Early methods relied on the crystallization of diastereomeric salts, where a racemic mixture is reacted with a chiral resolving agent to form diastereomers, which can then be separated by their different physical properties like solubility. wikipedia.orgrsc.org

Over the years, separation techniques have evolved significantly. Chromatographic methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), have become powerful tools for both analytical and preparative-scale enantiomeric separation. ajptr.comnih.gov These techniques allow for the direct separation of enantiomers without the need for derivatization. ajptr.com More recent advancements include capillary electrophoresis (CE) and the development of more sophisticated asymmetric synthesis methods. nih.gov Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the 50% waste inherent in resolving a racemic mixture. evitachem.comwikipedia.org This evolution has been driven by the increasing demand for enantiomerically pure pharmaceuticals. nih.govajptr.com

Development of Stereoselective Synthesis Strategies

The challenge of isolating or exclusively synthesizing the (1R,2S)-enantiomer of metaraminol has led to the development of various stereoselective strategies. These approaches are broadly categorized into chiral resolution, where a racemic mixture is separated, and asymmetric synthesis, where the desired stereoisomer is created selectively from a precursor molecule. The goal of these strategies is to achieve high yields with excellent diastereomeric and enantiomeric excess. google.com

Chiral Resolution

Early methods for obtaining enantiomerically pure metaraminol relied on the separation of stereoisomeric mixtures.

Fractional Crystallization of Diastereomeric Salts : This classical resolution technique involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Due to their different physical properties, these salts can be separated by fractional crystallization. For the erythro series of meta-hydroxyphenylpropanolamine (MHPA), diastereomeric salts of tartaric acid have been used. umich.edu However, these methods often result in low yields and insufficient optical purities. umich.edu A study reported improving the enantiomeric excess (ee) of the (1R,2S)-stereoisomer (metaraminol) from a crude mixture by fractional crystallization as the (+)-bitartrate salt. umich.edu Initial crystallization yielded a product with 95% ee, which was improved to over 99% optical purity after three recrystallizations from ethanol (B145695). umich.edu

Chiral Chromatography : Direct separation of all four stereoisomers of MHPA has been achieved using chiral high-performance liquid chromatography (HPLC). umich.edu A Crownpak CR (+) chiral column with aqueous perchloric acid as the mobile phase can be used for both analytical and semi-preparative scale separations. umich.edu This method allowed for the isolation of milligram quantities of each stereoisomer in greater than 97% enantiomeric excess, which could be further purified to >99% ee by recrystallization of their bitartrate (B1229483) or fumarate (B1241708) salts. umich.edu

| Resolution Method | Chiral Agent/Column | Initial Purity (ee) | Final Purity (ee) | Notes |

| Fractional Crystallization | (+)-Tartaric Acid | 92-95% | >99% | Requires multiple recrystallizations. umich.edu |

| Chiral HPLC | Crownpak CR (+) column | >97% | >99% | Allows for direct separation of all four stereoisomers. umich.edu |

Asymmetric Synthesis

More modern approaches focus on the direct synthesis of the desired (1R,2S) enantiomer, which avoids the loss of 50% of the material inherent in classical resolution of racemates. wikipedia.org

Catalytic Asymmetric Henry (Nitroaldol) Reaction : A key stereoselective process for synthesizing metaraminol involves an asymmetric Henry reaction. google.com This strategy utilizes a chiral catalyst to control the stereochemical outcome of the reaction between 3-benzyloxybenzaldehyde (B162147) and nitroethane. The resulting nitroalcohol intermediate is then reduced to form metaraminol. google.comnih.gov A patented process describes the use of a specific copper(II) acetate (B1210297) complex with a chiral ligand as the catalyst. This method produces the desired anti diastereomer with high selectivity. google.com

| Catalyst System | Reactants | Solvent | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee) |

| Cu(OAc)₂·H₂O / Chiral Ligand | 3-benzyloxybenzaldehyde, Nitroethane | 1-Propanol | 95:5 | 96% |

| Flow Reaction Step | Conditions | Yield | Diastereoselectivity (anti-isomer) | Enantiomeric Excess (ee) |

| Henry Reaction | -20°C, 30 min residence time, EtOH | 72-90% | ~4:1 | 86-90% |

| Nitro Reduction / Debenzylation | H-Cube Mini, 10 wt% Pd/C catalyst | Not specified | Not applicable | Not specified |

Structure

2D Structure

Properties

Molecular Formula |

C13H19NO8 |

|---|---|

Molecular Weight |

317.29 g/mol |

IUPAC Name |

3-[(1S,2R)-2-amino-1-hydroxypropyl]phenol;(2S,3S)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2-/m10/s1 |

InChI Key |

VENXSELNXQXCNT-BREQOKMYSA-N |

Isomeric SMILES |

C[C@H]([C@H](C1=CC(=CC=C1)O)O)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Stereoselective Synthesis Methodologies for Metaraminol Bitartrate Enantiomers

Chiral Catalysis Approaches for Metaraminol (B1676334) Bitartrate (B1229483) Synthesis

Chiral catalysis provides an efficient route for the asymmetric synthesis of Metaraminol, utilizing chiral catalysts to direct the reaction towards the desired stereoisomer. This strategy avoids the use of enzymatic catalysts while achieving high chiral control and good yields. google.com

Asymmetric Henry Reaction (Nitroaldol Reaction) for β-Nitro Alcohol Precursors

A key step in the chiral catalytic synthesis of Metaraminol is the Asymmetric Henry Reaction, also known as the nitroaldol reaction. This reaction involves the addition of a nitroalkane to an aldehyde to form a β-nitro alcohol, which is a crucial precursor to the final amino alcohol structure. google.commdpi.com In the synthesis of Metaraminol, this specifically involves the reaction between 3-hydroxybenzaldehyde and nitroethane. google.com

To achieve stereoselectivity, the Henry reaction is performed in the presence of a chiral catalyst system. A notable system employs a combination of a Cinchona alkaloid, copper acetate (B1210297) hydrate (Cu(OAc)₂·H₂O), and a small amount of imidazole (B134444). google.comgoogle.com Cinchona alkaloids are a class of naturally derived compounds widely regarded for their effectiveness in asymmetric catalysis. rsc.orgdovepress.com The catalyst system facilitates the chiral addition reaction between 3-hydroxybenzaldehyde and nitroethane, controlling the formation of the stereocenters. google.com The interaction between the copper salt, the chiral Cinchona alkaloid ligand, and the substrates creates a chiral environment that favors the formation of one specific enantiomer. google.com

| Catalyst System Component | Function in Reaction |

| Cinchona Alkaloid | Provides the chiral environment, directing the stereochemical outcome. rsc.orgdovepress.com |

| Copper Acetate Hydrate | Acts as a Lewis acid to coordinate with the reactants. google.comgoogle.com |

| Imidazole | Functions as a co-catalyst or base in the reaction mixture. google.com |

The use of the Cinchona alkaloid-based catalyst system is highly effective in controlling the stereochemistry of the Henry reaction. This method allows for the synthesis of the β-nitro alcohol precursor with the desired spatial configuration as the dominant product. google.com The careful selection of the catalyst and reaction conditions leads to high enantioselectivity, which is critical for producing the specific (1R,2S) isomer of Metaraminol. google.com Research in asymmetric catalysis using Cinchona alkaloids has consistently demonstrated their ability to yield products with high enantiomeric excess (ee). dovepress.comresearchgate.net

Subsequent Reduction and Salification Steps for Metaraminol Bitartrate Formation

Following the asymmetric Henry reaction, the resulting β-nitro alcohol precursor undergoes a two-step conversion to yield the final Metaraminol Bitartrate product.

Reduction: The nitro group of the precursor is reduced to a primary amine. This transformation is typically achieved through catalytic hydrogenation, for example, using hydrogen gas in the presence of a Palladium-on-Carbon (Pd-C) catalyst. google.com This step converts the nitro alcohol into Metaraminol (aramine). google.com

Salification: The synthesized Metaraminol base is then reacted with L-(+)-tartaric acid in a salification step. google.com This reaction forms the stable bitartrate salt, yielding the final active pharmaceutical ingredient, Metaraminol Bitartrate. google.com

Catalyst and Ligand Development for Enhanced Stereoselectivity

Continuous research focuses on the development of novel catalysts and ligands to further improve the efficiency and stereoselectivity of the Metaraminol synthesis. The goal is to design catalyst systems that provide good yields and high diastereomeric and enantiomeric excesses under industrially feasible conditions. google.com Modifications to the Cinchona alkaloid structure, such as altering functional groups at specific positions, can lead to catalysts with enhanced performance in various asymmetric reactions. dovepress.com The development of new metal catalysts and corresponding chiral ligands is an active area of investigation aimed at optimizing the synthesis of chiral amino alcohols like Metaraminol. google.com

Enzymatic Synthesis Pathways for Metaraminol and its Precursors

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing Metaraminol. rwth-aachen.de Enzymatic pathways can achieve high stereoselectivity under mild reaction conditions. rwth-aachen.de

A two-step enzymatic cascade has been developed for the production of Metaraminol. rwth-aachen.deacs.org This process begins with simpler, achiral starting materials. acs.org

Carboligation: The first step involves the carboligation of 3-hydroxybenzaldehyde and pyruvate (B1213749). This reaction is catalyzed by a pyruvate decarboxylase variant, which produces the intermediate (R)-3-hydroxyphenylacetylcarbinol ((R)-3-OH-PAC). acs.org This enzymatic step demonstrates high yields (≥92% conversion) and excellent stereoselectivity (>98% ee). acs.org

Transamination: The intermediate ketone is then converted to Metaraminol through a stereoselective amination reaction. rwth-aachen.de This step is catalyzed by an amine transaminase, such as Cv2025 from Chromobacterium violaceum, which is a robust biocatalyst known for producing chiral amines with high stereoselectivity. rwth-aachen.de L-alanine is utilized as a renewable and green amine donor for this transamination step. rwth-aachen.deacs.org

This enzymatic cascade highlights the potential for integrating biocatalytic conversions to create more sustainable production processes for active pharmaceutical ingredients. acs.org

| Enzymatic Step | Enzyme Used | Reactants | Product | Stereoselectivity |

| Carboligation | Pyruvate Decarboxylase variant | 3-OH-benzaldehyde, Pyruvate | (R)-3-OH-phenylacetylcarbinol | >98% ee acs.org |

| Transamination | Amine Transaminase (e.g., Cv2025) | (R)-3-OH-phenylacetylcarbinol, L-alanine | Metaraminol | High rwth-aachen.de |

Multi-Enzyme Catalyzed Cascades for Stereoselective Production

Multi-enzyme catalyzed cascades have emerged as a powerful strategy for the efficient and stereoselective synthesis of chiral molecules like Metaraminol. rwth-aachen.de These one-pot reactions utilize a series of enzymes to perform sequential transformations, thereby avoiding the isolation of intermediates and reducing waste. acs.org A notable example for the production of Metaraminol involves a two-step enzymatic cascade.

The process commences with the carboligation of 3-hydroxybenzaldehyde and pyruvate, catalyzed by a pyruvate decarboxylase variant from Acetobacter pasteurianus (ApPDC). mdpi.com This initial step stereoselectively produces the intermediate (R)-3-hydroxyphenylacetylcarbinol ((R)-3-OH-PAC). mdpi.com Subsequently, a transaminase facilitates the amination of this intermediate to yield the desired Metaraminol enantiomer. mdpi.com This integrated approach allows for high conversion rates and excellent control over the stereochemical outcome. mdpi.com

Table 1: Multi-Enzyme Cascade for Metaraminol Synthesis A representative multi-enzyme cascade for the stereoselective production of Metaraminol.

| Step | Enzyme | Substrates | Product | Key Outcome |

| 1 | Pyruvate Decarboxylase (e.g., from Acetobacter pasteurianus) | 3-Hydroxybenzaldehyde, Pyruvate | (R)-3-hydroxyphenylacetylcarbinol | High stereoselectivity (>98% ee) mdpi.com |

| 2 | Transaminase (e.g., from Chromobacterium violaceum) | (R)-3-hydroxyphenylacetylcarbinol, L-Alanine | (1R,2S)-Metaraminol | Stereoselective amination |

Transaminase-Mediated Stereoselective Amination Reactions

Transaminases are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. They are highly valued in pharmaceutical synthesis for their ability to produce chiral amines with high stereoselectivity. mdpi.com In the synthesis of Metaraminol, a transaminase-mediated reaction is the key step for introducing the chiral amine functionality.

Table 2: Comparison of Amine Donors in Transaminase Reactions Illustrating the impact of amine donor choice on atom efficiency.

| Amine Donor | Co-product | Atom Efficiency Considerations |

| Isopropylamine (B41738) | Acetone | Requires removal of the volatile co-product to shift equilibrium. Derived from non-renewable resources. mdpi.com |

| L-Alanine | Pyruvate | Co-product can be recycled in the enzymatic cascade, leading to higher atom economy. Bio-based and renewable. mdpi.com |

Intermediates in Enzymatic Pathways (e.g., 3-hydroxyphenylacetylcarbinol)

In the multi-enzyme cascade for Metaraminol synthesis, (R)-3-hydroxyphenylacetylcarbinol ((R)-3-OH-PAC) serves as a key intermediate. mdpi.com It is formed through the stereoselective carboligation of 3-hydroxybenzaldehyde and pyruvate. mdpi.com The formation of this specific enantiomer is critical as the subsequent transamination step, catalyzed by the Chromobacterium violaceum transaminase, is stereospecific. mdpi.comuni-greifswald.de The successful conversion of (R)-3-OH-PAC to Metaraminol underscores the importance of compatibility and high stereoselectivity in each step of the enzymatic cascade.

Radiosynthesis of Metaraminol Enantiomer Analogs for Research Applications

Radiolabeled analogs of Metaraminol are valuable tools for research, particularly in the field of molecular imaging with Positron Emission Tomography (PET). These radiotracers allow for the non-invasive study of biological processes and receptor interactions in vivo.

Carbon-11 Labeling Techniques (e.g., N-methylation of Metaraminol Free Base)

A common technique for radiosynthesizing Metaraminol analogs is through Carbon-11 labeling. Carbon-11 is a positron-emitting radionuclide with a short half-life, making it suitable for PET imaging. The N-methylation of the Metaraminol free base using [¹¹C]methyl iodide ([¹¹C]CH₃I) is a well-established method for producing a radiolabeled analog, [¹¹C]meta-hydroxyephedrine ([¹¹C]mHED). This reaction is typically performed in an automated synthesis module, which allows for rapid and reproducible production. The resulting radiotracer can then be purified and used in preclinical and clinical research to study the sympathetic nervous system.

Table 3: Radiosynthesis of a Carbon-11 Labeled Metaraminol Analog Typical parameters for the N-methylation of Metaraminol free base to produce [¹¹C]mHED.

| Parameter | Value/Description |

| Radiochemical Yield | Approximately 2-3 GBq |

| Molar Activity | 155 ± 85 GBq/µmol |

| Precursor | Metaraminol free base |

| Labeling Agent | [¹¹C]Methyl iodide ([¹¹C]CH₃I) |

| Synthesis Time | Optimized for rapid production due to the short half-life of Carbon-11 |

Fluorine-18 Labeling Strategies for Metaraminol Derivatives

The development of radiolabeled Metaraminol derivatives is crucial for their use as positron-emission-tomography (PET) tracers. Fluorine-18 is the most commonly used radioisotope in PET due to its ideal physical and nuclear characteristics, including a 109.8-minute half-life nih.govbohrium.com. The strategies for introducing ¹⁸F into Metaraminol analogues are designed to be efficient and yield tracers with high specific radioactivity.

Two primary analogues, 4-[¹⁸F]fluorometaraminol (4-[¹⁸F]FMR) and 6-[¹⁸F]fluorometaraminol (6-[¹⁸F]FMR), have been synthesized for PET imaging of the adrenergic nervous system nih.gov. The key strategies employed in their synthesis include:

Nucleophilic Substitution followed by Resolution : A common method begins with the condensation of a no-carrier-added ¹⁸F-labeled fluorobenzaldehyde with nitroethane. This is followed by a resolution of the resulting diastereomeric mixture using High-Performance Liquid Chromatography (HPLC), employing both C18 and chiral columns to isolate the four individual stereoisomers nih.gov.

Electrophilic Fluorination : An alternative chiral synthesis approach involves the direct electrophilic fluorination of (1R,2S)-configured organometallic derivatives of Metaraminol. This reaction uses acetyl hypofluorite (¹⁸F-CH₃COOF) as the fluorinating agent nih.govnih.gov. The use of organometallic precursors, such as aryltrimethyltin derivatives, is known to increase the regioselectivity of the fluorination process, which helps in reducing the formation of unwanted byproducts nih.gov.

Achievement of High Specific Radioactivity and Radiochemical Purity for Tracers

For PET tracers to be effective, particularly in human studies, they must possess both high specific radioactivity and high radiochemical purity nih.gov.

Specific Radioactivity : This term refers to the activity of a radionuclide per unit mass of the element or compound. It is a critical parameter, as high specific activity ensures that a sufficient radioactive signal can be achieved with a minimal chemical dose, avoiding pharmacological effects and receptor saturation researchgate.net. For the Fluorine-18 labeled Metaraminol derivatives, a specific radioactivity of 56-106 GBq/µmol has been successfully achieved nih.govnih.gov. This is accomplished by minimizing contamination from stable (non-radioactive) fluorine isotopes during the synthesis and purification process researchgate.net.

Radiochemical Purity : This is defined as the fraction of the total radioactivity present in the desired chemical form uspnf.com. High radiochemical purity is essential to ensure that the detected signal originates solely from the target tracer, providing accurate imaging results. For radiopharmaceuticals, the purity should ideally be greater than 90% radiologykey.com. This is typically achieved through purification methods like HPLC, which effectively separates the desired radiolabeled enantiomer from chemical impurities, unlabeled precursors, and other radiolabeled byproducts nih.gov.

The synthesis of 4-[¹⁸F]FMR and 6-[¹⁸F]FMR can be completed within 120-160 minutes, yielding products with the high specific radioactivity and purity required for clinical applications nih.gov.

| Tracer | Radiochemical Yield (Typical) | Specific Radioactivity (GBq/µmol) | Total Synthesis Time (min) |

|---|---|---|---|

| 4-[¹⁸F]Fluorometaraminol (4-[¹⁸F]FMR) | 0.48-0.55 GBq | 56-106 | 120-160 |

| 6-[¹⁸F]Fluorometaraminol (6-[¹⁸F]FMR) | 0.14-0.15 GBq | 56-106 | 120-160 |

Comparative Analysis of Asymmetric Synthesis versus Chiral Resolution in Production Efficiency

The production of single-enantiomer compounds like Metaraminol relies on two primary strategies: asymmetric synthesis and chiral resolution. The choice between these methods significantly impacts production efficiency nih.gov.

Chiral Resolution : This is a classical approach that involves the separation of a racemic mixture. While effective, it is inherently inefficient as the maximum theoretical yield for the desired enantiomer is only 50%. The other 50% (the unwanted enantiomer) is typically discarded, leading to poor atom economy. The synthesis of ¹⁸F-labeled Metaraminol derivatives that utilizes HPLC to separate a mix of stereoisomers is an example of a chiral resolution technique nih.gov. Kinetic resolution, for instance using lipase enzymes that preferentially acylate one enantiomer, is another resolution strategy that allows for the separation of the two forms mdpi.commdpi.com.

Asymmetric Synthesis : This modern approach aims to convert an achiral starting material directly into a single chiral product, thereby avoiding the formation of a racemic mixture nih.gov. This can be achieved using chiral catalysts, reagents, or auxiliaries. The key benefit is a theoretical yield of 100% for the desired enantiomer, representing a significant improvement in efficiency and atom economy over resolution methods. The synthesis of ¹⁸F-Metaraminol via electrophilic fluorination of a pre-existing chiral organometallic derivative is an example of an asymmetric synthesis nih.gov.

| Parameter | Asymmetric Synthesis | Chiral Resolution |

|---|---|---|

| Theoretical Max Yield | 100% | 50% |

| Atom Economy | High | Low (unless unwanted enantiomer is recycled) |

| Process | Directly creates the desired enantiomer from achiral precursors. nih.gov | Separates a pre-formed racemic mixture. nih.gov |

| Complexity | Often requires development of specific chiral catalysts or auxiliaries. mdpi.com | Requires efficient separation techniques (e.g., HPLC, crystallization). nih.gov |

Emerging Strategies for High Chiral Purity Synthesis

The demand for enantiomerically pure pharmaceuticals has driven the development of novel and more efficient synthetic strategies nih.gov. For chiral amines like Metaraminol, several emerging fields show significant promise.

Biocatalysis : The use of enzymes as catalysts offers exceptional stereoselectivity under mild reaction conditions nih.gov. Engineered enzymes, particularly ω-transaminases, are increasingly used for the synthesis of chiral amines. These biocatalysts can convert a prochiral ketone into a single amine enantiomer with very high purity, offering a green and efficient alternative to traditional chemical methods nih.govbohrium.com.

Transition-Metal Catalysis : Advanced methods using transition-metal catalysts are being developed for the asymmetric synthesis of chiral amines. These strategies include enantioselective Mannich additions, alkylation of imine derivatives, and cross-coupling reactions, providing new routes to complex chiral amine structures rsc.org.

Organocatalysis : The use of small organic molecules as catalysts for asymmetric reactions has become a major area of research mdpi.comresearchgate.net. Chiral organocatalysts can promote highly enantioselective transformations, avoiding the use of potentially toxic or expensive metals.

Advanced Separation Technologies : Alongside synthetic innovations, advances in separation science contribute to achieving high chiral purity. Techniques such as Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) offer high separation efficiency and are becoming powerful tools for both the analysis and purification of enantiomers nih.gov.

Analytical Methodologies for Enantiomeric Resolution and Purity Assessment of Metaraminol Bitartrate

Chiral Chromatography for Stereoisomer Separation

Chiral chromatography is a specialized form of column chromatography where the stationary phase is chiral, allowing for the differential interaction with enantiomers and diastereomers. ntu.edu.sg This differential interaction leads to varying retention times, enabling their separation and quantification.

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a cornerstone technique for the enantiomeric resolution of metaraminol (B1676334) bitartrate (B1229483) due to its high efficiency and sensitivity. yakhak.orgcsfarmacie.cz The success of the separation hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase composition. yakhak.orgcsfarmacie.cz

CSPs are the heart of chiral HPLC, and various types have been developed for the separation of a wide range of chiral compounds. eijppr.com For primary amines and amino alcohols like metaraminol, crown ether-based and polysaccharide-based CSPs have proven to be particularly effective. google.comumich.edu

Crown ether-based CSPs, such as Crownpak CR(+), are highly effective for the chiral resolution of compounds containing primary amine groups, including amino acids and amino alcohols. umich.eduthelabstore.co.ukelementlabsolutions.com The chiral recognition mechanism involves the formation of a complex between the protonated primary ammonium (B1175870) ion (-NH3+) of the analyte and the chiral crown ether cavity under acidic conditions. elementlabsolutions.comchiraltech.com Enantiomers that form more stable complexes with the chiral crown ether are retained longer on the column, leading to their separation. umich.edu For instance, when using a Crownpak CR(+) column, the D-form (or in the case of metaraminol, the (1S)-stereoisomers) is expected to have a stronger interaction and thus elute later than the L-form (or (1R)-stereoisomers). umich.eduelementlabsolutions.com The elution order can be reversed by using the corresponding Crownpak CR(-) column. elementlabsolutions.com

A study on the direct chiral chromatographic separation of the four stereoisomers of metaraminol (referred to as meta-hydroxyphenylpropanolamine or MHPA) utilized a Crownpak CR(+) column. umich.edu This system demonstrated superior capability in resolving these primary amine-containing compounds. umich.edu The separation is based on the preferential inclusion of the protonated amino group of one enantiomer into the 18-crown-6 (B118740) ether pocket of the stationary phase. umich.edu

Table 1: Characteristics of Crownpak CR(+) CSP for Metaraminol Enantiomer Separation

| Feature | Description | Reference |

| Chiral Selector | Chiral Crown Ether | thelabstore.co.ukelementlabsolutions.com |

| Support | 5-µm silica-gel | thelabstore.co.uk |

| Mechanism | Complex formation with protonated primary amines | elementlabsolutions.comchiraltech.com |

| Target Analytes | Primary amines, amino acids, amino alcohols | umich.eduthelabstore.co.ukelementlabsolutions.com |

| Elution Order on CR(+) | D-form (or 1S-stereoisomers) typically retained longer | umich.eduelementlabsolutions.com |

Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), are widely used due to their broad applicability and high chiral recognition ability. yakhak.orgnih.gov Amylose tris(3,5-dimethylphenylcarbamate) coated or bonded to a silica (B1680970) gel support is a prominent example of such a CSP. google.comnih.gov The chiral recognition mechanism of these phases is complex and involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. nih.govnih.gov

A method for separating and detecting metaraminol bitartrate and its isomers by HPLC has been developed using a bonded chiral chromatographic column with amylose-tris(3,5-dimethylphenylcarbamate) covalently bonded to the silica gel surface as the filler. google.com This type of column, such as the CHIRALPAK AD series, has been shown to effectively resolve the four stereoisomers of metaraminol. google.com

Table 2: Specifications for HPLC Analysis of Metaraminol Isomers using a Bonded Amylose-Based CSP

| Parameter | Condition | Reference |

| Column Type | Bonded Chiral Chromatographic Column | google.com |

| Stationary Phase | Amylose-tris(3,5-dimethylphenylcarbamate) on silica gel | google.com |

| Detection Wavelength | 210–255 nm (preferably 220 nm) | google.com |

| Column Temperature | 15–45 °C (preferably 30 °C) | google.com |

| Flow Rate | 0.4–2.0 mL/min (preferably 1.0 mL/min) | google.com |

While coated polysaccharide CSPs are highly effective, they have limitations regarding the solvents that can be used as the mobile phase. eurekaselect.com To overcome this, immobilized polysaccharide-derived CSPs were developed. In these CSPs, the polysaccharide derivative is covalently bonded to the silica support. eurekaselect.comresearchgate.net This immobilization allows for the use of a wider range of solvents, including those "forbidden" for coated phases like tetrahydrofuran, chloroform, and dichloromethane, thereby enhancing the possibilities for method development and improving enantioselective resolution. eurekaselect.comnih.gov Immobilized CSPs also generally offer longer column lifetimes. elementlabsolutions.com Although sometimes showing slightly lower chromatographic performance than their coated counterparts under identical mobile phase conditions, this can often be compensated for by the expanded solvent choice. mdpi.com

The development of immobilized CSPs, such as immobilized amylose and cellulose phenylcarbamates, has significantly advanced the field of enantiomeric separations by providing more robust and versatile analytical tools. eurekaselect.comchiraltech.com

Mobile Phase Optimization for Baseline Resolution and Enantioselectivity

The composition of the mobile phase is a critical factor that significantly influences the retention, resolution, and selectivity of the enantiomeric separation. csfarmacie.cz Careful optimization is required to achieve baseline separation of all stereoisomers.

For crown ether-based CSPs like Crownpak CR(+), acidic aqueous mobile phases are standard. thelabstore.co.uk A study detailing the separation of metaraminol stereoisomers employed a mobile phase consisting of 113 mM aqueous perchloric acid. umich.edu The low pH ensures that the primary amine group of metaraminol is protonated, facilitating its interaction with the crown ether. elementlabsolutions.comchiraltech.com While effective, the use of strong acids like perchloric acid can potentially shorten the lifespan of silica-based columns. chromforum.org To modulate retention, especially for more hydrophobic samples, methanol (B129727) can be added to the aqueous mobile phase, typically up to a maximum of 15% v/v. thelabstore.co.uk

For polysaccharide-based CSPs, a different approach to the mobile phase is often required. A patented method for the separation of metaraminol and its isomers on an amylose-tris(3,5-dimethylphenylcarbamate) column utilizes a non-aqueous mobile phase. google.com This method employs a mixture of n-hexane, anhydrous ethanol (B145695), and isopropylamine (B41738). google.com The specific ratio of these components is crucial for achieving optimal separation. For example, a volume ratio of (60-95):(5-30):(0.05-0.5) for n-hexane:anhydrous ethanol:isopropylamine is specified. google.com In this normal-phase system, ethanol acts as the polar modifier, and isopropylamine serves as a basic additive to improve peak shape and reduce tailing of the basic amine analytes.

Table 3: Examples of Mobile Phases for Metaraminol Enantiomer Separation

| CSP Type | Mobile Phase Composition | Purpose of Components | Reference |

| Crown Ether (Crownpak CR(+)) | 113 mM Aqueous Perchloric Acid | Ensures protonation of the primary amine for interaction with the CSP. | umich.edu |

| Bonded Polysaccharide (Amylose-based) | n-Hexane/Anhydrous Ethanol/Isopropylamine (60-95:5-30:0.05-0.5 v/v/v) | n-Hexane as the main solvent, ethanol as a polar modifier, and isopropylamine as a basic additive to improve peak shape. | google.com |

The choice between these different CSP and mobile phase systems will depend on the specific requirements of the analysis, including the desired resolution, analysis time, and instrument compatibility.

Analytical and Semipreparative Scale Resolution for Milligram Quantities and High Enantiomeric Excess

The demand for enantiomerically pure compounds for research and development, particularly for studies like positron emission tomography (PET), necessitates methods capable of resolving milligram quantities of stereoisomers to a high degree of enantiomeric excess (ee). umich.edu Direct chiral high-performance liquid chromatography (HPLC) has proven to be an effective technique for this purpose.

A published method for the direct chiral chromatographic separation of the four stereoisomers of meta-hydroxyphenylpropanolamine (MHPA), the core structure of metaraminol, utilizes a Crownpak CR (+) chiral stationary phase (CSP). umich.edu This crown ether-based column demonstrates the ability to resolve the stereoisomers on both analytical and semipreparative scales. umich.edu

In a specific application, semipreparative chromatographic resolution of an isomeric mixture of MHPA successfully yielded milligram quantities of each of the four stereoisomers with an enantiomeric excess greater than 97%. umich.edu The separation was achieved using a 150 x 10 mm i.d. Crownpak CR (+) column with 113 mM aqueous perchloric acid serving as the mobile phase at a flow rate of 2 ml/min. umich.edu The high purity obtained at this scale is crucial for subsequent research, including radiolabeling studies. umich.edu Further purification through recrystallization of the resulting bitartrate or fumarate (B1241708) salts can elevate the enantiomeric purity to over 99%. umich.edu

Table 1: Semipreparative HPLC Conditions for Metaraminol Stereoisomer Resolution

| Parameter | Value |

| Column | Crownpak CR (+) |

| Dimensions | 150 x 10 mm i.d. |

| Mobile Phase | 113 mM Aqueous Perchloric Acid |

| Flow Rate | 2 ml/min |

| Detection | UV at 290 nm |

| Injection Volume | 60 µl (from a 100 mg/ml stock) |

| Resulting Purity | >97% ee (initial), >99% ee (after recrystallization) |

| Source | umich.edu |

Reversed-Phase Ion-Pair Chromatography with Counterions (e.g., Dioctyl Sodium Sulfosuccinate)

Reversed-phase ion-pair chromatography (RPIPC) is a versatile technique used for the separation of ionic or highly polar compounds on common reversed-phase columns (e.g., C8, C18). technologynetworks.com The method involves the addition of an ion-pairing reagent to the mobile phase. technologynetworks.comyoutube.com This reagent has a charge opposite to that of the analyte, forming a neutral ion-pair complex. youtube.com The formation of this neutral, more hydrophobic complex enhances its retention on the non-polar stationary phase, allowing for separation. technologynetworks.com

For basic compounds like the amine metaraminol, an acidic counterion is used as the ion-pairing agent. While the specific use of Dioctyl Sodium Sulfosuccinate for the enantiomeric resolution of metaraminol is not prominently documented in available literature, the principle can be applied using other chiral counterions. Chiral ion-pair chromatography utilizes a chiral resolving agent as the counter-ion, which forms diastereomeric ion-pairs with the enantiomers of the analyte. nih.govnih.gov These diastereomeric pairs have different stabilities and affinities for the stationary phase, enabling their separation. nih.gov

For instance, other amino alcohols structurally similar to metaraminol have been successfully resolved using (+)-10-camphorsulfonate as the chiral counter-ion. nih.govresearchgate.net The choice of the ion-pairing agent is critical and depends on factors such as its hydrophobicity and the presence of functional groups suitable for interaction. nih.gov The separation is influenced by the mobile phase composition, including the type and concentration of the organic modifier and the ion-pairing agent itself. nih.gov This approach offers a way to achieve chiral separation on conventional achiral columns, providing an alternative to chiral stationary phases. technologynetworks.comnih.gov

Other Chromatographic Techniques (e.g., Gas Chromatography, Supercritical Fluid Chromatography)

Beyond HPLC, other chromatographic techniques such as Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) are employed for chiral separations.

Gas Chromatography (GC): GC is a powerful tool for the analysis of volatile and semi-volatile compounds. chromatographyonline.com For the enantiomeric separation of chiral amines like metaraminol, which are non-volatile, a derivatization step is often required to increase their volatility. researchgate.net The separation can then be performed using two main approaches:

Indirect Method: The enantiomers are reacted with a chiral derivatizing agent to form a pair of diastereomers, which can then be separated on a standard achiral GC column. researchgate.net

Direct Method: The underivatized or derivatized enantiomers are separated directly on a chiral stationary phase (CSP). researchgate.netresearchgate.net Cyclodextrin-based CSPs are very common and versatile for this purpose. researchgate.netnih.gov The chiral selector, often a cyclodextrin (B1172386) derivative, is incorporated into the polysiloxane stationary phase and separates enantiomers based on the differential stability of the transient diastereomeric complexes formed. chromatographyonline.com

Supercritical Fluid Chromatography (SFC): SFC has emerged as a premier technique for both analytical and preparative chiral separations, often considered faster, more efficient, and "greener" than HPLC. chromatographyonline.com The mobile phase typically consists of supercritical carbon dioxide, a non-toxic solvent, mixed with a small amount of an organic modifier like methanol or ethanol. chromatographyonline.com The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for high flow rates and rapid separations without a loss of efficiency. chromatographyonline.com

SFC is particularly well-suited for the chiral separation of polar compounds, including primary amines. wiley.comchromatographyonline.com The addition of acidic or basic additives to the modifier can significantly improve peak shape and selectivity. chromatographyonline.comnih.gov For primary amines like metaraminol, polysaccharide-based CSPs are often used, and the addition of an acidic additive to the mobile phase can be crucial for achieving successful separation, potentially by forming an intact salt pair that is then resolved on the column. chromatographyonline.comnih.gov Given its advantages in speed and reduced solvent consumption, SFC is a highly attractive method for obtaining milligram quantities of pure enantiomers for drug discovery and development. wiley.com

Non-Chromatographic Chiral Resolution Methods

Crystallization-Based Approaches:

Crystallization is a classical yet powerful method for the resolution of racemates, particularly on a large scale. The primary strategy involves converting the enantiomeric pair into a pair of diastereomers, which possess different physical properties, such as solubility. wikipedia.org

The most common method for resolving a racemic amine like metaraminol is through the formation of diastereomeric salts using a single enantiomer of a chiral acid as the resolving agent. wikipedia.orglibretexts.org L(+)-Tartaric acid, a readily available and inexpensive chiral compound, is frequently used for this purpose. libretexts.org

The process involves reacting the racemic mixture of metaraminol with an equimolar or sub-equimolar amount of L(+)-tartaric acid in a suitable solvent. umich.edupbworks.com The basic amino group of the metaraminol enantiomers reacts with the acidic carboxylic acid groups of tartaric acid to form two different diastereomeric salts:

(1R,2S)-metaraminol-(2R,3R)-tartrate

(1S,2R)-metaraminol-(2R,3R)-tartrate

These two diastereomeric salts are not mirror images and thus have different crystal structures and, crucially, different solubilities in a given solvent system. pbworks.comresearchgate.net This difference in solubility is the basis for the separation. The mechanism of chiral recognition is complex, involving a three-dimensional fit and intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) between the resolving agent and the enantiomers, which leads to the more stable, and typically less soluble, crystal lattice of one of the diastereomeric salts. researchgate.netmdpi.com

Fractional crystallization exploits the solubility difference between the formed diastereomeric salts. wikipedia.org By carefully selecting the solvent and controlling conditions such as temperature and concentration, the less soluble diastereomeric salt will preferentially crystallize out of the solution while the more soluble salt remains in the mother liquor. pbworks.com

In the resolution of a mixture of meta-hydroxyphenylpropanolamine (MHPA) stereoisomers, treatment with (+)-(2R,3R)-tartaric acid in hot 95% ethanol led to the crystallization of the (+)-bitartarate salt of metaraminol [(1R,2S)-isomer]. umich.edu This initial fractional crystallization yielded the target diastereomer with a 95% enantiomeric excess. umich.edu

To achieve the high purity required for pharmaceutical applications, one or more subsequent recrystallization steps are performed. This involves dissolving the collected crystals in a hot solvent and allowing them to cool slowly, which further purifies the desired diastereomer by removing residual impurities, including the other diastereomer. umich.edu For metaraminol bitartrate, performing three recrystallizations from ethanol was shown to increase the optical purity to greater than 99%. umich.edu The pure enantiomer can then be recovered from the salt by treatment with a base. pbworks.com

Capillary Electrophoresis and Related Microfluidic Techniques

Capillary electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate analytes based on their charge, size, and frictional forces. For chiral separations, a chiral selector is added to the background electrolyte, which interacts differently with each enantiomer, leading to differences in their electrophoretic mobility and thus enabling their separation. nih.govrsc.org

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their ability to form transient diastereomeric inclusion complexes with a wide range of chiral molecules. nih.govresearchgate.net The separation of metaraminol enantiomers can be achieved by optimizing various CE parameters, including the type and concentration of the chiral selector, buffer pH, and applied voltage. ablesci.com For basic compounds like metaraminol, acidic buffer conditions are typically employed. researchgate.net

While specific studies on metaraminol are not prevalent, the successful enantioseparation of structurally similar sympathomimetic amines and β-adrenergic antagonists by CE has been widely reported. researchgate.netablesci.com For example, the enantiomers of denopamine (B1670247) were successfully resolved using heptakis(2,6-di-O-methyl)-β-cyclodextrin as a chiral selector. researchgate.net Similarly, various β-blockers have been separated using carboxymethylated-β-cyclodextrin (CM-β-CD). ablesci.com These methodologies provide a strong basis for developing a validated CE method for the enantiomeric purity assessment of metaraminol bitartrate.

Microfluidic techniques, which are essentially miniaturized versions of CE and HPLC, offer advantages such as reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening.

Kinetic Resolution Strategies

Kinetic resolution is a process used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. mdpi.com One enantiomer reacts faster, converting into the product, while the slower-reacting enantiomer remains, leading to its enrichment in the unreacted starting material. mdpi.com The maximum yield for the recovered, unreacted enantiomer is 50%. cas.cz

This strategy can be applied through chemical or enzymatic methods. Enzymatic kinetic resolutions are particularly common due to the high stereoselectivity of enzymes like lipases or proteases. cas.czuab.cat For a molecule like metaraminol, an enzymatic acylation could selectively acylate one enantiomer, allowing for its separation from the unacylated enantiomer.

A more advanced approach is Dynamic Kinetic Resolution (DKR). In DKR, the slower-reacting enantiomer is continuously racemized in situ. This allows the faster-reacting enantiomer to be converted to the desired product with a theoretical yield of up to 100%, overcoming the 50% yield limitation of standard kinetic resolution. nih.gov Biocatalytic DKR approaches have been successfully used for the synthesis of β-branched aromatic amino acids, which share structural similarities with metaraminol. nih.gov While direct application of kinetic resolution to metaraminol is not widely documented, the principles and successes with related compounds suggest its potential as a viable resolution strategy. uab.catresearchgate.net

Membrane-Based Separation Techniques

Membrane-based separation has emerged as a promising technology for the large-scale resolution of enantiomers, offering advantages like continuous operation and lower energy consumption compared to chromatography. mdpi.comnih.gov These techniques utilize enantioselective membranes that preferentially interact with and transport one enantiomer over the other.

The enantioselectivity of a membrane can be achieved in several ways:

Intrinsically Chiral Polymers: The membrane itself is made from a chiral polymer (e.g., cellulose derivatives, chiral polyimides) whose structure allows for differential interaction with the enantiomers. mdpi.comwur.nl

Chiral Selector Immobilization: A chiral selector molecule is immobilized or covalently bonded to the surface or within the pores of an achiral polymer membrane. nih.gov

Mixed Matrix Membranes (MMMs): Chiral porous fillers, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), are embedded within a polymer matrix. nih.govnih.gov These fillers possess chiral recognition sites that facilitate the separation.

The transport mechanism can be either "diffusion-selective," where one enantiomer binds more strongly to the chiral sites and diffuses through the membrane faster, or "sorption-selective," where the more strongly interacting enantiomer is retarded, allowing the other to pass through more quickly. nih.gov Although specific applications for metaraminol are not detailed in the literature, the successful separation of other chiral pharmaceuticals, such as the β-blocker propranolol, using membranes with immobilized chiral carriers demonstrates the feasibility of this approach for resolving metaraminol enantiomers.

Advanced Spectroscopic and Spectrometric Techniques for Enantiomer Characterization

Beyond separation, advanced analytical techniques are crucial for structural elucidation of impurities and unambiguous confirmation of chirality.

High Performance Liquid Chromatography-Quadrupole/Time of Flight–Tandem Mass Spectrometry (HPLC-Q/TOF-MS) for Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical quality control, as impurities can affect the safety and efficacy of a drug. nih.gov The combination of High-Performance Liquid Chromatography (HPLC) with high-resolution mass spectrometry, such as Quadrupole/Time of Flight (Q/TOF-MS), is a powerful tool for the detection, identification, and structural elucidation of unknown impurities, even at trace levels. wur.nl

A study on metaraminol bitartrate for injection utilized two-dimensional HPLC coupled to Q/TOF-MS (2D HPLC-Q/TOF-MS) to characterize a new impurity. nih.gov In this setup, a peak containing the impurity was isolated in the first dimension of chromatography and then transferred to a second dimension for further separation and analysis by the mass spectrometer.

The high mass accuracy of the Q/TOF instrument allowed for the determination of the elemental composition of the impurity and its fragments. The impurity was identified as (2S, 3S)-2,3-dihydroxy-4-((1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl)amino)-4-oxobutanoic acid, labeled as MET-TA. nih.gov Further investigation revealed that this impurity is an amidation product formed between metaraminol and tartaric acid, the counter-ion in the bitartrate salt. nih.gov This detailed characterization would be difficult to achieve with standard HPLC-UV methods alone.

Table 2: Impurity Identified in Metaraminol Bitartrate via HPLC-Q/TOF-MS An interactive data table detailing the impurity discovered in Metaraminol Bitartrate injection.

| Impurity Name | Abbreviation | Molecular Formula | Formation Mechanism | Analytical Technique |

| (2S, 3S)-2,3-dihydroxy-4-((1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl)amino)-4-oxobutanoic acid | MET-TA | C13H17NO7 | Amidation product of metaraminol and tartaric acid | 2D HPLC-Q/TOF-MS |

| Data sourced from references nih.gov. |

Electronic Circular Dichroism (ECD) for Chiral Identification

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a definitive method for determining the absolute configuration of enantiomers and assessing their purity.

Enantiomers, being non-superimposable mirror images, produce ECD spectra that are mirror images of each other. A positive peak (a positive Cotton effect) for one enantiomer will correspond to a negative peak for the other. The intensity of the ECD signal is directly proportional to the enantiomeric excess (ee) of the sample. A racemic mixture, having a 50:50 ratio of enantiomers, is optically inactive and will produce no ECD signal.

For the chiral identification of metaraminol, the ECD spectrum of a pure sample of the (1R,2S)-enantiomer would be measured. This spectrum would serve as a reference standard. Any deviation from this standard spectrum in a test sample would indicate the presence of other stereoisomers. By creating a calibration curve plotting ECD signal amplitude against known enantiomeric compositions, the technique can be used for the rapid and accurate quantitative determination of enantiomeric purity. This method is valuable because it is non-destructive and can be used with small sample quantities.

Nuclear Magnetic Resonance (NMR) for Structural Assignment of Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules, including the differentiation of stereoisomers. In the case of metaraminol, which is the (1R,2S) stereoisomer of meta-hydroxyphenylpropanolamine (MHPA), NMR provides critical data for assigning the relative configuration of its diastereomers. umich.edu

Metaraminol belongs to the (±)-erythro diastereomeric pair, while the other pair is (±)-threo. These diastereomers can be distinguished using ¹H NMR spectroscopy by analyzing the coupling constants (J values) of the benzylic protons. Research has demonstrated that the crude product containing all four stereoisomers exhibits distinct signals for the diastereomeric pairs. Integration of the benzylic proton peak areas can reveal the concentration ratio of the erythro and threo pairs. umich.edu

The key distinguishing feature is the coupling constant between the benzylic protons. The (±)-erythro and (±)-threo enantiomeric pairs show characteristic differences in their ¹H NMR spectra, allowing for their structural assignment. umich.edu

Table 1: ¹H NMR Benzylic Proton Coupling Constants for MHPA Diastereomers

| Diastereomeric Pair | Benzylic Proton Coupling Constant (J) |

| (±)-erythro (includes Metaraminol) | 5.6 Hz |

| (±)-threo | 7.5 Hz |

This data is instrumental in confirming the identity and relative stereochemistry of the isomers in a synthesized mixture. umich.edu

While standard ¹H NMR in an achiral solvent can differentiate diastereomers, it cannot distinguish between enantiomers. In a typical NMR spectrum, enantiomers are indistinguishable. To resolve and quantify enantiomers using NMR, chiral derivatizing agents or chiral solvating agents are often employed. These agents interact with the enantiomers to form diastereomeric complexes, which will have distinct NMR spectra, allowing for their quantification. wikipedia.org

Purity Quantification and Enantiomeric Excess Determination in Research Settings

In research settings, ensuring the chemical and optical purity of metaraminol bitartrate is critical. The quantification of purity and the determination of enantiomeric excess (ee) are typically achieved through a combination of separation techniques and analytical methods. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for determining the enantiomeric excess of metaraminol. umich.edu

A common research practice to enhance optical purity is fractional crystallization. This process leverages the different solubilities of diastereomeric salts to separate them. For metaraminol, which is the (1R,2S)-isomer, (+)-(2R,3R)-tartaric acid is used to form the diastereomeric bitartrate salt. This process selectively crystallizes the desired isomer, thereby increasing its enantiomeric excess in the solid phase. umich.edu

Research findings have detailed the effectiveness of this method. In one study, a mixture of MHPA stereoisomers was treated with (+)-(2R,3R)-tartaric acid. The subsequent crystallization and analysis by chiral HPLC provided quantitative data on the improvement of enantiomeric excess. umich.edu

Table 2: Enantiomeric Excess (ee) of Metaraminol Bitartrate after Fractional Crystallization

| Crystallization Step | Mass Obtained | Enantiomeric Excess (ee) by Chiral HPLC |

| First Crop | 720 mg | 95% |

| Second Crop (from filtrate) | 270 mg | 92% |

| After Three Recrystallizations | - | >99% |

The data demonstrates a significant increase in the purity of the desired enantiomer through physical separation, with chiral HPLC serving as the quantitative analytical tool. umich.edu

While chiral HPLC is a benchmark for ee determination, other methods are utilized in broader research contexts. These can include NMR spectroscopy with the use of chiral solvating agents, which can induce chemical shift differences between enantiomers, allowing for their quantification by integrating the corresponding signals. researchgate.netarkat-usa.org Gas chromatography (GC) using chiral columns is another established technique. nih.gov The choice of method depends on the specific requirements of the analysis, such as sample throughput, required accuracy, and available instrumentation. nih.gov

Preclinical Pharmacological Investigations of Metaraminol Bitartrate Enantiomers

Stereoselective Interactions with Adrenergic Receptor Subtypes

The interaction of metaraminol (B1676334) enantiomers with adrenergic receptors is a key determinant of their pharmacological activity. The spatial arrangement of the functional groups in each stereoisomer influences how it binds to the receptor pocket, leading to differences in affinity and efficacy. For many adrenergic agents, one enantiomer is often significantly more active than the others. mdpi.comnih.gov

Ligand Binding Studies to α1, α2, and β2 Adrenergic Receptors

Ligand binding studies are essential for characterizing the affinity of a drug for its receptor. While metaraminol is known to act as an agonist at α-adrenergic receptors, detailed comparative binding studies across all its stereoisomers for α1, α2, and β2 subtypes are not extensively detailed in the available literature. drugbank.com However, the principles of stereoselectivity are well-established for adrenergic receptors. For instance, studies on the isomers of the β-blocker carvedilol (B1668590) show that the (S)-enantiomer blocks both α- and β-adrenergic receptors, whereas the (R)-form is a pure α1-antagonist. mdpi.com Similarly, for the drug dobutamine, the (+)-isomer is a more potent agonist at β-adrenergic receptors, while the (-)-isomer is a potent partial agonist at α-adrenergic receptors. nih.gov This highlights the differential stereochemical requirements of adrenergic receptor subtypes. Metaraminol's activity is primarily associated with the (1R,2S)-isomer, suggesting it possesses the optimal configuration for binding to and activating its target receptors. nih.govnih.gov

Assessment of Binding Affinity (Ki, IC50) and Potency Differences Among Stereoisomers

The table below illustrates how binding affinity data for metaraminol stereoisomers at different adrenergic receptors would be presented. Note: The values are hypothetical and for illustrative purposes only, as specific comparative data was not found in the searched literature.

| Stereoisomer | Receptor Subtype | Binding Affinity (Ki, nM) | Potency (IC50, nM) |

|---|---|---|---|

| (1R,2S)-metaraminol (l-isomer) | α1 | Data not available | Data not available |

| (1R,2S)-metaraminol (l-isomer) | α2 | Data not available | Data not available |

| (1R,2S)-metaraminol (l-isomer) | β2 | Data not available | Data not available |

| (1S,2R)-metaraminol (d-isomer) | α1 | Data not available | Data not available |

| (1S,2R)-metaraminol (d-isomer) | α2 | Data not available | Data not available |

| (1S,2R)-metaraminol (d-isomer) | β2 | Data not available | Data not available |

Correlation of Specific Molecular Configurations with Higher Receptor Affinity

The structure-activity relationship for β-adrenergic receptor agonists is well-studied. The binding of these ligands is typically dependent on interactions with specific amino acid residues in the receptor's binding pocket. nih.govresearchgate.net For phenylethanolamine compounds like metaraminol, key structural features for high affinity include the hydroxyl group on the beta-carbon and the phenolic hydroxyl group on the aromatic ring. nih.gov

The clinically used form of metaraminol is the (1R,2S)-stereoisomer. nih.gov This specific configuration is crucial for its pharmacological activity. This suggests that the spatial orientation of the β-hydroxyl group and the α-methyl group in the (1R,2S) configuration allows for optimal interaction with the binding site of the α1-adrenergic receptor, leading to higher affinity and agonist activity compared to its other stereoisomers. Molecules with different stereochemistry, or "distomers," typically exhibit significantly lower activity because they cannot form the same complementary binding interactions with the receptor. mdpi.com

Mechanisms of Action at the Preclinical Level

Metaraminol exhibits a dual mechanism of action, acting both indirectly by promoting the release of norepinephrine (B1679862) and directly as an agonist on adrenergic receptors. drugbank.comderangedphysiology.com These actions are also subject to stereoselectivity.

Enantiomer-Specific Norepinephrine Releasing Properties

A primary mechanism of metaraminol is its indirect sympathomimetic effect. It acts as a "false neurotransmitter" by being taken up into sympathetic nerve terminals and displacing norepinephrine from storage vesicles. derangedphysiology.com This release of endogenous norepinephrine then acts on postsynaptic adrenergic receptors to elicit a physiological response. Preclinical studies have demonstrated that the action of metaraminol is highly dependent on the presence of norepinephrine stores in tissues. derangedphysiology.com In animals with depleted norepinephrine stores, the response to metaraminol is minimal. derangedphysiology.com While it is established that the (1R,2S)-isomer of metaraminol possesses this property, comparative studies quantifying the norepinephrine-releasing capabilities of the different stereoisomers were not found in the available literature. It is plausible that the same structural features that confer direct receptor affinity also determine the efficiency of uptake into the nerve terminal and displacement of norepinephrine.

Mixed Mechanism of Action Exhibited by Specific Enantiomers

Metaraminol exhibits a complex, mixed mechanism of action, functioning as both a direct-acting and an indirect-acting sympathomimetic agent. droracle.aiderangedphysiology.com Its primary activity stems from the (1R,2S)-enantiomer of meta-hydroxynorephedrine. wikipedia.org The direct action involves agonism at α1-adrenergic receptors on vascular smooth muscle, which leads to vasoconstriction. droracle.aidroracle.aidrugbank.com Some evidence also suggests a mild direct effect on β1-adrenergic receptors. droracle.ai

However, the dominant mechanism is indirect and involves its function as a "false neurotransmitter." derangedphysiology.comwikipedia.org The active enantiomer is taken up into sympathetic nerve terminals where it displaces norepinephrine from storage vesicles. derangedphysiology.comdrugbank.com This release of endogenous norepinephrine into the synaptic cleft is the principal contributor to metaraminol's pressor effects. derangedphysiology.comwikipedia.org At doses commonly used in clinical practice, these indirect α1-adrenergic effects are predominant. wikipedia.org

Stereospecificity in Monoamine Transporter Interactions

Substrate Properties for Norepinephrine Reuptake Transporter (NET)

Table 1: Stereospecific Inhibition of Monoamine Transporters by Metaraminol (meta-hydroxyephedrine) Isomers This table summarizes findings on the potency of meta-hydroxyephedrine isomers at different monoamine transporters.

| Stereoisomer | Transporter Potency | Key Finding | Reference |

| (1R,2S) | Most potent inhibitor of NET | Identified as the most potent isomer overall at the norepinephrine transporter. | researchgate.netnih.gov |

| (1S,2R) | Less potent at NET than (1R,2S) | Suggested as potentially better for PET imaging due to greater selectivity among transporters. | researchgate.netnih.gov |

| All Isomers | NET > DAT & SERT | All four stereoisomers demonstrated the highest potency for the norepinephrine transporter. | researchgate.netnih.gov |

Resistance to Enzymatic Degradation by Monoamine Oxidase (MAO) and Catechol-O-methyl Transferase (COMT)

A significant feature of metaraminol is its resistance to enzymatic degradation by the two primary enzymes responsible for catecholamine catabolism: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). derangedphysiology.com Unlike endogenous catecholamines such as norepinephrine, which are rapidly metabolized by these enzymes, metaraminol is not a substrate for either MAO or COMT. derangedphysiology.comyoutube.com This resistance to enzymatic breakdown contributes to its prolonged duration of action compared to norepinephrine. While MAO-A is primarily responsible for dopamine (B1211576) degradation and COMT is also crucial for metabolizing intrarenal dopamine, metaraminol's structure prevents its breakdown by these pathways. nih.govnih.gov

Preclinical Models for Enantiomer Evaluation

The evaluation of metaraminol's enantiomers relies heavily on a variety of preclinical models to elucidate their pharmacological properties and mechanisms of action. These models range from cellular-level assays to whole-animal studies.

In Vitro Receptor Assays and Cellular Mechanisms

In vitro models are fundamental for dissecting the molecular interactions of metaraminol's enantiomers. Studies have utilized cell lines transfected with human monoamine transporters (NET, DAT, and SERT) to characterize the stereoselective inhibition and uptake of the drug. researchgate.netnih.govpsu.edunih.gov In these assays, researchers measure the ability of each stereoisomer to inhibit the uptake of a radiolabeled neurotransmitter, such as [3H]norepinephrine, into the cells. researchgate.netnih.gov This approach allows for the precise determination of inhibitory constants (IC50 values) and provides insights into the specific interactions between each enantiomer and the transporter binding sites. researchgate.net Such cellular models are crucial for understanding the structure-activity relationships that govern the drug's potency and selectivity. psu.edu

Utilization of Animal Models in Pharmacological Research (e.g., mouse, rat, monkey studies)

Animal models are indispensable for evaluating the systemic and physiological effects of metaraminol enantiomers. nih.gov Rodent models, particularly mice and rats, are commonly used in the preclinical development of new drugs to study metabolism and pharmacological activity. nih.govnih.govnih.gov For instance, studies on metaraminol esters have used mice to assess their norepinephrine-depleting activity. nih.gov Research in dogs has been instrumental in demonstrating that the pressor effect of metaraminol is associated with an increase in serum catecholamine concentrations, confirming its indirect action of releasing norepinephrine from storage. derangedphysiology.com While non-human primates like monkeys are also used in pharmacological research, significant interspecies differences in drug metabolism, particularly concerning cytochrome P-450 (CYP) enzymes, must be carefully considered when extrapolating data to humans. nih.govresearchgate.netresearchgate.net

Table 2: Preclinical Models Used in Metaraminol Research

| Model Type | Specific Model | Application in Metaraminol Research | Reference |

| In Vitro | Transfected Cell Lines (with hNET, hDAT, hSERT) | Determining stereospecific inhibition of monoamine transporters. | researchgate.netnih.gov |

| In Vitro | Bovine Chromaffin Vesicles | Investigating inhibition of vesicular monoamine transporter (VMAT2). | researchgate.netpsu.edu |

| Animal Model | Mouse | Evaluating the norepinephrine-depleting activity of metaraminol derivatives. | nih.gov |

| Animal Model | Rat | General pharmacological and drug metabolism studies. | nih.govnih.gov |

| Animal Model | Dog | Demonstrating the indirect, norepinephrine-releasing mechanism of action. | derangedphysiology.com |

Comparative Pharmacological Profiles of Metaraminol and Related Sympathomimetic Amines (e.g., Phenylephrine (B352888), Ephedrine)

Metaraminol, phenylephrine, and ephedrine (B3423809) are sympathomimetic amines utilized for their vasopressor effects, yet they exhibit distinct pharmacological profiles based on their mechanisms of action and receptor selectivity. nih.govscienceopen.com Understanding these differences is crucial for interpreting their hemodynamic effects.

Metaraminol is a sympathomimetic amine with a mixed mechanism of action. wordpress.comcarewellpharma.in Its primary effect is indirect, acting as a "false neurotransmitter" by being taken up into sympathetic nerve terminals and displacing stored norepinephrine. wordpress.comderangedphysiology.com The released norepinephrine is then responsible for the majority of the subsequent hemodynamic effects. wordpress.comwikipedia.org In addition to this potent indirect action, metaraminol also has a weak direct agonist effect on alpha-1 adrenergic receptors and, at higher doses, on beta-1 adrenergic receptors. wordpress.comderangedphysiology.comdroracle.ai The resulting clinical effects are predominantly those of norepinephrine, including increased peripheral resistance, a rise in blood pressure, and a compensatory decrease in heart rate and cardiac output. wordpress.comderangedphysiology.com

Phenylephrine is a powerful, direct-acting sympathomimetic agent with high selectivity for alpha-1 adrenergic receptors. wikipedia.org Its mechanism is almost exclusively through direct stimulation of these receptors, leading to potent peripheral vasoconstriction. This pronounced increase in systemic vascular resistance elevates both systolic and diastolic blood pressure. scielo.br A characteristic response to phenylephrine administration is a baroreceptor-mediated reflex bradycardia, a slowing of the heart rate in response to the sharp rise in blood pressure. wikipedia.orgscielo.br Unlike metaraminol and ephedrine, it has minimal to no direct effect on beta-adrenergic receptors. frontiersin.org

Ephedrine is a mixed-acting sympathomimetic amine that exerts its effects through both direct and indirect mechanisms. wordpress.comcarewellpharma.in It directly stimulates both alpha and beta-adrenergic receptors and also acts indirectly by promoting the release of norepinephrine from nerve endings. wordpress.comresearchgate.netnih.gov This dual action results in an increase in heart rate, myocardial contractility, and cardiac output, alongside a rise in blood pressure. scielo.brresearchgate.net A notable characteristic of ephedrine is its susceptibility to tachyphylaxis, where repeated doses produce a diminishing response. wordpress.com This phenomenon is attributed to the depletion of norepinephrine stores. wordpress.com Preclinical and clinical observations suggest that metaraminol is less prone to causing tachyphylaxis than ephedrine. wordpress.comderangedphysiology.com

Table 1: Comparative Mechanisms of Action of Metaraminol, Phenylephrine, and Ephedrine

| Compound | Primary Mechanism of Action | Receptor Agonism (Direct) | Key Indirect Action |

|---|---|---|---|

| Metaraminol | Direct and Indirect wordpress.comcarewellpharma.in | α1 (alpha-1), weak β1 (beta-1) wordpress.comderangedphysiology.comdroracle.ai | Displaces norepinephrine from vesicles (false neurotransmitter) wordpress.comwikipedia.org |

| Phenylephrine | Direct wikipedia.org | α1 (alpha-1) wikipedia.org | None |

| Ephedrine | Direct and Indirect wordpress.comcarewellpharma.in | α (alpha) and β (beta) researchgate.netnih.gov | Promotes norepinephrine release wordpress.comnih.gov |

Table 2: Comparative Hemodynamic Profiles of Metaraminol, Phenylephrine, and Ephedrine

| Compound | Systemic Vascular Resistance (SVR) | Blood Pressure (BP) | Heart Rate (HR) | Cardiac Output (CO) |

|---|---|---|---|---|

| Metaraminol | ↑↑ (Strong Increase) wordpress.com | ↑↑ (Strong Increase) wordpress.com | ↔ or ↓ (Compensatory) wordpress.comderangedphysiology.com | ↔ or ↓ (Unchanged or Decreased) wordpress.comlitfl.com |

| Phenylephrine | ↑↑ (Strong Increase) scielo.br | ↑↑ (Strong Increase) scielo.br | ↓ (Reflex Bradycardia) scielo.brfrontiersin.org | ↓ or ↔ (Decreased or Unchanged) frontiersin.org |

| Ephedrine | ↑ (Increase) nih.gov | ↑ (Increase) researchgate.net | ↑↑ (Strong Increase) scielo.bryoutube.com | ↑ (Increase) scielo.brresearchgate.net |

Computational Chemistry and Molecular Modeling Studies of Metaraminol Bitartrate Enantiomers

Structure-Activity Relationship (SAR) Studies for Metaraminol (B1676334) Enantiomers

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. For chiral molecules like metaraminol, SAR studies are crucial for understanding how the three-dimensional arrangement of atoms influences interactions with biological receptors.

Elucidating the Influence of Stereochemical Configuration on Biological Activity

The stereochemical configuration of metaraminol's enantiomers plays a pivotal role in their biological activity. Metaraminol has two chiral centers, leading to four possible stereoisomers. The specific spatial arrangement of the hydroxyl and amino groups on the chiral carbons dictates how each enantiomer binds to its target receptors, primarily adrenergic receptors. nih.gov

The differential binding affinities of metaraminol enantiomers to adrenergic receptors are a direct consequence of their stereochemistry. The human body is a chiral environment, and receptors often exhibit a high degree of stereoselectivity. This means that one enantiomer may fit into the binding site of a receptor more snugly than its mirror image, much like a hand fits into a specific glove. This precise fit is determined by a combination of factors, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions between the enantiomer and the amino acid residues of the receptor's binding pocket.

For instance, the (-)-enantiomer of metaraminol is known to be the more potent vasoconstrictor. This enhanced activity is attributed to its more favorable interaction with α-adrenergic receptors. nih.gov Computational models can visualize and quantify these interactions, revealing the key binding motifs that contribute to the higher affinity of the active enantiomer.

A hypothetical SAR study might involve synthesizing and testing a series of metaraminol analogs with modifications at various positions. By systematically altering the structure and observing the corresponding changes in biological activity, researchers can build a comprehensive SAR model. This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drugs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Enantioselective Effects

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR studies a step further by establishing a mathematical relationship between the chemical structure and biological activity. youtube.com This approach uses statistical methods to correlate physicochemical properties of molecules with their observed biological effects. youtube.com